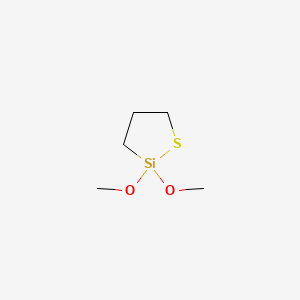
1,1,3,3-Tetracyclopentyldichlorodisiloxane
Vue d'ensemble
Description
1,1,3,3-Tetracyclopentyldichlorodisiloxane is a chemical compound with the molecular formula C20H36Cl2OSi2 and a molecular weight of 419.58 . It is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Tetracyclopentyldichlorodisiloxane consists of two silicon atoms, two chlorine atoms, one oxygen atom, and twenty carbon atoms along with thirty-six hydrogen atoms .Physical And Chemical Properties Analysis
1,1,3,3-Tetracyclopentyldichlorodisiloxane has a boiling point of 220°C at 1mm pressure. It has a density of 1.087 g/cm³ and a refractive index of 1.5098 .Applications De Recherche Scientifique
- 1,1,3,3-Tetracyclopentyldichlorodisiloxane is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure, enabling it to be applied in various fields such as polymer synthesis.
- In the field of polymer synthesis, this compound could potentially be used as a monomer or building block to create silicone polymers or resins .
Polymer Synthesis
Safety And Hazards
1,1,3,3-Tetracyclopentyldichlorodisiloxane is classified as a skin corrosive/irritant and can cause serious eye damage. It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should not be inhaled and hands should be washed thoroughly after handling . It reacts violently with water and may form hydrogen chloride by reaction with water and moisture in air .
Propriétés
IUPAC Name |
chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXBFXZXTMXDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617186 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetracyclopentyldichlorodisiloxane | |
CAS RN |
865811-56-9 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



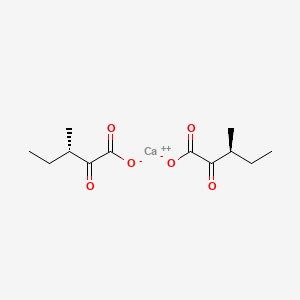
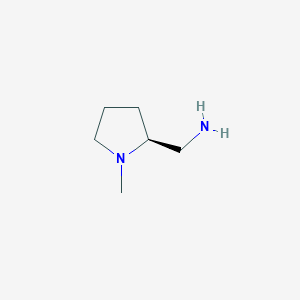
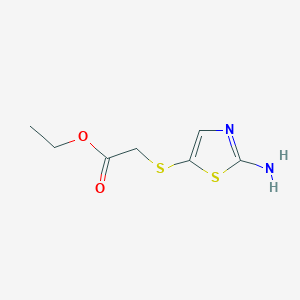



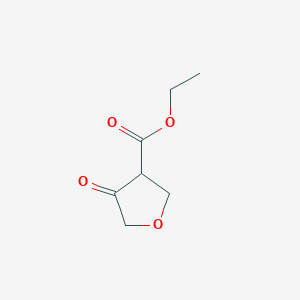
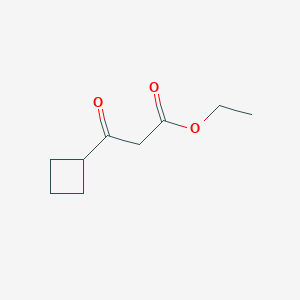
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)

